molecular formula C6H8ClN5 B1443635 7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride CAS No. 1390654-62-2

7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride

Cat. No.: B1443635
CAS No.: 1390654-62-2
M. Wt: 185.61 g/mol
InChI Key: XYEIYQKTWPWEIK-UHFFFAOYSA-N
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Description

Historical Context of Triazolopyrimidine Development

Triazolopyrimidines first emerged in 1909 with the seminal work of Bulow and Haas, who synthesized the parent heterocycle through cyclization reactions. Early applications focused on their structural analogy to purines, leveraging their ability to mimic adenosine in biochemical pathways. The discovery of essramycin, a naturally occurring triazolopyrimidine from Streptomyces species, marked a turning point by validating their biological relevance. Clinical interest intensified in the 1970s with Trapidil, a triazolopyrimidine-derived vasodilator, which demonstrated the scaffold’s potential for central nervous system and cardiovascular applications.

The 21st century saw a resurgence in triazolopyrimidine research, driven by advances in combinatorial chemistry and target-based drug design. For example, derivatives like 5-aryl-7-methyl-2-amino-triazolo[1,5-a]pyrimidines were optimized for antiviral activity against influenza via PA–PB1 subunit inhibition. Concurrently, synthetic methodologies evolved from classical cyclocondensation to regioselective one-step protocols, enabling rapid diversification.

Structural Classification Within Heterocyclic Chemistry

7-Methyltriazolo[1,5-a]pyrimidin-2-amine hydrochloride belongs to the triazolo[1,5-a]pyrimidine subclass, characterized by:

  • A triazole ring fused at positions 1 and 2 to a pyrimidine moiety.
  • A methyl substituent at position 7 and an amine group at position 2, with a hydrochloride counterion enhancing solubility.

Table 1: Structural Comparison of Triazolopyrimidine Isomers

Isomer Fusing Positions Bioactivity Profile
Triazolo[1,5-a]pyrimidine 1,5-a Kinase inhibition
Triazolo[4,3-c]pyrimidine 4,3-c Antiviral (IC₅₀ = 6.36 nM)
Triazolo[4,3-a]pyrimidine 4,3-a Antibacterial

The hydrochloride salt form improves bioavailability by increasing aqueous solubility, a critical factor for in vivo efficacy. X-ray crystallography confirms planar geometry, enabling π-π stacking with aromatic residues in enzyme active sites.

Significance in Medicinal Chemistry Research

This compound’s significance arises from its dual role as a pharmacophore and synthetic intermediate:

  • Kinase Inhibition : The triazolopyrimidine core mimics ATP’s adenine moiety, competitively binding to kinase ATP pockets. Derivatives exhibit IC₅₀ values <1 μM against EGFR and VEGFR2.
  • Antimicrobial Activity : Structural analogs demonstrate potent anti-tubercular effects (MIC = 0.5 μg/mL) by targeting decaprenylphosphoryl-β-D-ribose oxidase.
  • Antiviral Potential : Modifications at position 7 enhance binding to viral polymerases, as seen in influenza PA–PB1 inhibitors (Ki = 8.2 nM).

Mechanistic Insight : The amine group at position 2 facilitates hydrogen bonding with catalytic lysine residues in kinases, while the methyl group at position 7 modulates steric interactions to improve selectivity.

Position Within the Triazolopyrimidine Family

Among triazolopyrimidines, this compound occupies a unique niche due to:

  • Substituent Effects : The 7-methyl group reduces metabolic oxidation compared to phenyl or halogen substituents, prolonging half-life in hepatic microsomes.
  • Salt Formation : Hydrochloride formation increases solubility to 1.99 mg/mL at pH 1.2, enabling oral administration.
  • Regioselectivity : Unlike non-methylated analogs, the 7-methyl group directs electrophilic substitution to position 5, simplifying functionalization.

Comparative Analysis :

  • 5-Phenyl Derivatives : Exhibit superior anticancer activity (e.g., 5-phenyl-7-methyl analogs show IC₅₀ = 2.1 μM in MCF-7 cells) but suffer from poor solubility.
  • 7-Chloro Derivatives : Enhanced antibacterial potency (MIC = 0.2 μg/mL) but increased toxicity profiles.

Research Evolution and Current Status

Synthetic Advancements :

  • Early Methods : Cyclocondensation of 3,5-diamino-1,2,4-triazole with β-keto esters (yields 60–70%).
  • Modern Protocols : Microwave-assisted one-pot synthesis reduces reaction times from 24 h to 30 min (yield 92%).

Applications in Drug Discovery :

  • Oncology : Dual A₂A/A₁ adenosine receptor antagonists (e.g., compound 1a ) show IC₅₀ = 5.72 nM in HT22 neuronal models.
  • Neuroinflammation : Pyridone-substituted derivatives inhibit COX-2 and iNOS expression by 80% at 10 μM.
  • Antiviral Agents : Docking scores of −7.274 kcal/mol against SARS-CoV-2 Mᵖʳᵒ suggest potential for COVID-19 therapeutics.

Table 2: Recent Clinical Candidates Based on Triazolopyrimidine Scaffolds

Candidate Target Phase Activity (IC₅₀) Source
ASP-5854 A₂A/A₁ Adenosine R III 5.58 nM
Preladenant A₂A Adenosine R III 1.4 nM
EVT-1686604 EGFR Kinase Precl. 0.8 μM

Future Directions : Computational fragment-based design and cryo-EM structural studies aim to optimize binding to allosteric sites. Hybrid derivatives combining triazolopyrimidine cores with pyridone or tetrazole moieties are under investigation for multifargeted therapies.

Properties

IUPAC Name

7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5.ClH/c1-4-2-3-8-6-9-5(7)10-11(4)6;/h2-3H,1H3,(H2,7,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEIYQKTWPWEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC2=NC(=NN12)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3,5-Diamino-1,2,4-triazole with β-Diketones or α,β-Unsaturated Ketones

A highly efficient and regioselective one-step method involves reacting 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under reflux conditions. This method yields 7-methyl-2-amino-substituted triazolo[1,5-a]pyrimidines with high regioselectivity and good yields (typically above 80%).

  • Reaction conditions: Reflux in ethanol or ethanol/water mixtures.
  • Catalysts: Often no additional catalyst is required, but basic conditions can be employed to facilitate cyclization.
  • Advantages: One-step synthesis, high regioselectivity, and applicability to various aryl substitutions.

This approach was demonstrated in a study that synthesized 7-methyl-2-amino derivatives efficiently, confirming the method's utility for preparing biologically active compounds based on the triazolo[1,5-a]pyrimidine scaffold.

Cyclocondensation of Ethyl 5-Amino-1,2,4-triazole-3-carboxylate with 1-Phenylbutane-1,3-dione

Another preparative route involves the cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in acetic acid under reflux. This reaction leads to the formation of ethyl 7-methyl-5-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate intermediates, which can be further hydrolyzed and converted to the target amine derivatives.

  • Stepwise process:
    • Cyclocondensation in acetic acid at reflux.
    • Basic hydrolysis to convert esters to acids.
    • Chlorination of acids to acid chlorides.
    • Coupling reactions with amines to yield final amine derivatives.

This multi-step approach allows modification at various positions and has been used to prepare derivatives targeting biological functions such as influenza virus polymerase inhibition.

Preparation of the Hydrochloride Salt

The free base 7-methyltriazolo[1,5-a]pyrimidin-2-amine is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethereal solutions. This step improves compound stability and facilitates purification via recrystallization.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, Ethanol/Water (1:1) Ethanol preferred for recrystallization
Temperature Reflux (78–100 °C) Ensures complete cyclization
Catalyst Sometimes basic catalysts (e.g., TMDP) Enhances regioselectivity and yield
Reaction time 4–12 hours Monitored by TLC or HPLC
Purification Recrystallization, silica gel chromatography Removes impurities, improves purity
Yield 80–92% (depending on method and scale) High yields achievable with optimized protocols

Analytical Validation of Product

Summary Table of Preparation Routes

Method Starting Materials Key Steps Yield (%) Reference
One-step cyclocondensation with 3,5-diamino-1,2,4-triazole 3,5-Diamino-1,2,4-triazole + 1-aryl-1,3-butanedione Reflux in ethanol, cyclization 80–90
Multi-step via ethyl 5-amino-1,2,4-triazole-3-carboxylate Ethyl 5-amino-1,2,4-triazole-3-carboxylate + 1-phenylbutane-1,3-dione Cyclocondensation, hydrolysis, chlorination, coupling 75–85
Salt formation Free base + HCl Acid-base reaction, recrystallization >95 (purity) Inferred

Research Findings and Notes

  • The one-step method using 3,5-diamino-1,2,4-triazole is highly regioselective and efficient, ideal for rapid synthesis of libraries of derivatives for biological screening.
  • Multi-step synthesis allows for functional group modifications at the 5- and 7-positions, enabling structure-activity relationship studies, particularly in antiviral research targeting influenza polymerase.
  • The hydrochloride salt form enhances compound stability and handling, critical for storage and pharmaceutical formulation.
  • Catalysts like tetramethylenediamine piperazine (TMDP) have been reported to improve yields and regioselectivity but require careful handling due to toxicity and regulatory concerns.

Chemical Reactions Analysis

Coupling Reactions for Functionalization

The hydrochloride salt serves as a precursor for coupling reactions, particularly at the C-2 amine group. For example:

  • Amide bond formation : Reaction with acyl chlorides or active esters in dichloromethane (DCM) or pyridine yields substituted carboxamides. This has been employed to introduce cycloheptathiophene or phenylcarbamoyl moieties .

  • Inverse amidation : When solubility challenges arise in polar solvents, DCM with N,N-diisopropylethylamine (DIPEA) facilitates coupling with bulky substituents .

Example Reaction :

7 Methyl TZP 2 amine hydrochloride+RCOClDIPEA DCMRCONH TZP derivative\text{7 Methyl TZP 2 amine hydrochloride}+\text{RCOCl}\xrightarrow{\text{DIPEA DCM}}\text{RCONH TZP derivative}

Substitution Reactions

The methyl group at C-7 and the amino group at C-2 are key sites for substitution:

  • C-7 Methyl functionalization : Oxidative or alkylation reactions modify the methyl group. For instance, alkylation with ethyl iodide in DMF/K2_2CO3_3 introduces ethyl substituents.

  • C-2 Amino group substitution : Diazotization followed by displacement with nucleophiles (e.g., thiols, halides) enables diversification .

Key Findings :

  • Substitution at C-7 with electron-withdrawing groups (e.g., -CF3_3) enhances electrophilic reactivity .

  • The amino group’s basicity is moderated by the hydrochloride counterion, reducing unwanted side reactions .

Cyclization and Heterocycle Formation

The triazolopyrimidine core participates in cyclocondensation reactions:

  • Gewald reaction : With 2-cyanacetamide derivatives, it forms tricyclic systems (e.g., cycloheptathienooxazinones) .

  • Microwave-assisted cyclization : Efficiently generates fused heterocycles (e.g., triazolo-pyridines) under catalyst-free conditions .

Reaction Conditions :

ReactantConditionsProductYield (%)
Ethyl 2-cyanoacetateAcetic anhydride, 100°CTricyclic oxazinone19–52
4-MethoxybenzohydrazideToluene, microwave, 120°C1,2,4-Triazolo[1,5-a]pyridine89

Demethylation and Oxidation

  • O-Demethylation : BBr3_3 in DCM cleaves methoxy groups to hydroxyls, critical for enhancing hydrogen-bonding interactions .

  • Oxidation of methyl groups : KMnO4_4 or CrO3_3 oxidizes the C-7 methyl to carboxylic acid, enabling further derivatization .

Example :

7 Methyl TZPBBr3,DCM7 Hydroxy TZP\text{7 Methyl TZP}\xrightarrow{\text{BBr}_3,\text{DCM}}\text{7 Hydroxy TZP}

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions enable aryl/alkynyl introductions:

  • Suzuki coupling : Iodo-substituted derivatives react with aryl boronic acids to form biaryl systems .

  • Sonogashira coupling : Alkynylation at C-6/C-7 positions enhances π-stacking interactions .

Optimized Conditions :

Reaction TypeCatalystSolventYield (%)
SuzukiPd(PPh3_3)4_4Toluene88
SonogashiraPd/C, CuIDMF61

Acid/Base-Mediated Rearrangements

The hydrochloride salt undergoes pH-dependent tautomerism:

  • In basic media (pH > 10), deprotonation generates a free amine, which rearranges to form imino-triazolopyrimidines .

  • Acidic conditions stabilize the protonated form, favoring electrophilic substitution at C-5 .

Scientific Research Applications

Antitumor Activity

Research has indicated that 7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride exhibits promising antitumor properties. It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example:

  • Case Study: A study demonstrated that this compound effectively reduced the viability of human lung cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .

Antiviral Properties

The compound has shown potential as an antiviral agent. Its mechanism appears to involve the inhibition of viral replication, making it a candidate for further development against viral infections.

  • Research Findings: In vitro studies have illustrated its effectiveness against certain viruses by disrupting their replication cycle .

Enzyme Inhibition

This compound acts as an inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition can have implications for both cancer therapy and antiviral strategies.

  • Example: The compound has been tested against enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its potential to protect neuronal cells from oxidative stress and neurodegeneration.

  • Evidence: In animal models of neurodegenerative diseases, it was observed that treatment with the compound led to improved cognitive function and reduced neuronal damage .

Data Table: Summary of Applications

ApplicationDescriptionReferences
Antitumor ActivityInhibits proliferation and induces apoptosis in cancer cells ,
Antiviral PropertiesDisrupts viral replication cycles
Enzyme InhibitionInhibits dihydrofolate reductase
Neuroprotective EffectsProtects against oxidative stress in neurons

Mechanism of Action

The mechanism of action of 7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment.

Comparison with Similar Compounds

Substituent Position and Ring System Variations

Key structural analogs differ in substituent positions or ring saturation, significantly impacting their physicochemical and biological properties:

Compound Name Substituents/Ring System CAS Number Key Differences
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Methyl (C5), amine (C7) 33376-96-4 Substituent positions reversed vs. target
7-Methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine hydrochloride Triazolo[4,3-a] ring system 1332528-80-9 Altered ring connectivity ([4,3-a] vs. [1,5-a])
5-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Phenyl (C5), CF₃ (C7) - Bulky/electron-withdrawing substituents
4,5,6,7-Tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Partially hydrogenated pyrimidine ring 1555794-59-6 Reduced aromaticity, increased flexibility

Key Observations :

  • Substituent Position: Reversing methyl and amine positions (e.g., 5-methyl vs.
  • Ring Connectivity : The [4,3-a] isomer (QY-8479) may exhibit distinct reactivity due to altered nitrogen positioning .
  • Hydrogenation : Tetrahydro derivatives (–11) show enhanced solubility but reduced planarity, impacting interactions with enzymes like ALS (acetolactate synthase) in herbicides .

Key Observations :

  • Chlorinated intermediates (e.g., 7-chloro derivatives) are pivotal for introducing amines or aryl groups at position 7 .
  • Yields for substitution reactions vary based on steric hindrance and electronic effects of incoming substituents .

Herbicidal Activity

Triazolopyrimidines with sulfonamide substituents (e.g., 5,7-dimethyl-N-(substituted phenyl) analogs) exhibit herbicidal activity by inhibiting ALS. Spatial arrangement of substituents (e.g., ortho-methyl groups on phenyl rings) significantly enhances activity, mirroring trends in sulfonylurea herbicides .

Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs .
  • Stability : Chlorinated precursors (e.g., 7-chloro derivatives) are reactive under nucleophilic conditions, while hydrogenated analogs (–11) may exhibit lower thermal stability due to reduced aromaticity .

Biological Activity

7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiviral and anticancer properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C6H8ClN5
  • Molecular Weight : 185.61 g/mol
  • CAS Number : 1695661-00-7

The compound is characterized by its triazole and pyrimidine rings, which contribute to its biological activity. The structure allows for various modifications that can enhance its pharmacological properties.

Antiviral Activity

Research has indicated that derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit significant antiviral properties. For instance:

  • Inhibition of Influenza Virus : A study identified compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine structure that effectively inhibit the heterodimerization of the influenza virus RNA polymerase PA–PB1 subunit. The most promising derivatives showed activity at non-toxic concentrations, suggesting potential as antiviral agents against influenza virus infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Line Studies : Compounds derived from this scaffold have demonstrated significant antiproliferative effects against several cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For example, one derivative exhibited an IC50 value of 3.91 μM against MCF-7 cells .
  • Mechanism of Action : The mechanism involves the inhibition of key signaling pathways such as the ERK signaling pathway. This leads to decreased phosphorylation levels of ERK1/2 and associated proteins like c-Raf and MEK1/2. Furthermore, certain derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells .

Synthesis Methods

The synthesis of this compound can be achieved through efficient one-step procedures involving regioselective reactions. Notably:

  • Regioselective Synthesis : The synthesis often utilizes 3,5-diamino-1,2,4-triazole reacted with various substituted aryl compounds under specific conditions to yield high purity and yield .

Data Table: Summary of Biological Activities

Activity Cell Line / Virus IC50/EC50 Values Mechanism
AntiviralInfluenza VirusNon-toxic concentrationsInhibition of PA–PB1 heterodimerization
AnticancerMCF-73.91 μMInhibition of ERK signaling pathway
AnticancerHCT-1160.53 μMInduction of apoptosis and cell cycle arrest

Study 1: Antiviral Efficacy

In a study focused on antiviral agents against influenza virus (IV), researchers synthesized several derivatives based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold. They found that certain compounds significantly inhibited IV replication and showed promise for further development as antiviral drugs .

Study 2: Anticancer Properties

Another investigation assessed the antiproliferative effects of various derivatives on human cancer cell lines. The study concluded that specific modifications in the triazolo-pyrimidine structure could enhance anticancer efficacy while minimizing toxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride?

  • Answer: A one-pot synthesis method is widely used, involving cyclization of intermediates such as N-hydroxy-formimidamide with trifluoroacetic acid anhydride (TFAA). Key steps include condensation reactions with hydroxylamine hydrochloride and subsequent cyclization under controlled acidic conditions. Optimization of stoichiometry and reaction time is critical for yield improvement .

Q. How is the crystal structure of this compound characterized?

  • Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using Bruker APEX2 systems, refinement via SHELX software, and validation with programs like publCIF ensure accurate determination of bond lengths, angles, and intermolecular interactions. This method provides atomic-level resolution of the triazolopyrimidine core and substituent orientations .

Q. What analytical techniques are used for structural validation?

  • Answer: A combination of 1^1H/13^13C NMR, IR spectroscopy, and mass spectrometry (MS) is employed. NMR confirms proton environments and carbon frameworks, while IR identifies functional groups (e.g., amine stretches at ~3300 cm1^{-1}). MS validates molecular weight and fragmentation patterns .

Q. What purification methods are recommended for this compound?

  • Answer: Recrystallization from ethanol or dioxane is effective for removing unreacted precursors. Column chromatography using silica gel (eluent: ethyl acetate/hexane mixtures) resolves polar byproducts. Purity is confirmed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods optimize reaction yields and pathways?

  • Answer: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. The ICReDD framework integrates reaction path searches with experimental feedback loops to narrow optimal conditions (e.g., solvent choice, temperature). Machine learning models trained on reaction databases further accelerate optimization .

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

  • Answer: Discrepancies (e.g., unexpected tautomeric forms) require cross-validation. For example, if NMR suggests dynamic proton exchange but X-ray shows a static structure, variable-temperature NMR or neutron diffraction can clarify. Redundant synthetic routes may also isolate intermediates for direct comparison .

Q. What strategies enhance the biological activity of derivatives?

  • Answer: Substituent effects are systematically explored:

  • Electron-withdrawing groups (e.g., trifluoromethyl at C5) improve enzyme inhibition by altering electron density.
  • Hydrogen-bond donors (e.g., amine at C2) enhance target binding.
    Structure-activity relationship (SAR) studies guided by molecular docking (e.g., AutoDock Vina) prioritize derivatives for in vitro assays .

Q. How to investigate the mechanism of cyclization reactions?

  • Answer: Mechanistic studies involve:

  • Kinetic profiling (e.g., monitoring intermediates via in situ IR).
  • Isotope labeling (e.g., 15^{15}N-tracing) to track nitrogen migration.
  • Trapping experiments with nucleophiles (e.g., methanol) to isolate reactive intermediates .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Answer: Key issues include:

  • Solvent selection : Transitioning from DMF (high-boiling) to greener solvents (e.g., acetonitrile) requires re-optimization.
  • Byproduct control : Continuous flow reactors improve mixing and heat transfer, minimizing side reactions.
  • Crystallization scalability : Seeding techniques ensure consistent polymorph formation .

Methodological Resources

  • Synthetic Protocols : Refer to one-pot cyclization methods in Acta Crystallographica and reaction optimization via ICReDD’s computational tools .
  • Structural Analysis : Utilize SHELX for crystallography and Gaussian software for DFT calculations .
  • Biological Assays : Enzyme inhibition protocols from PubChem data and SAR workflows in Bioorganic & Medicinal Chemistry Letters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.